Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 2-aminoadamantane-2-carboxylate

Lipophilicity Prodrug design Membrane permeability

Tert-butyl 2-aminoadamantane-2-carboxylate (CAS 502937-07-7; molecular formula C₁₅H₂₅NO₂; molecular weight 251.36 g/mol) is a carboxylic acid-protected derivative of the Cᵅ-tetrasubstituted α-amino acid 2-aminoadamantane-2-carboxylic acid (adamantanine, Adm). The compound features a rigid, achiral, tricyclic adamantane cage with a free primary amine at the 2-position and a tert-butyl ester masking the carboxyl group.

Molecular Formula C15H25NO2
Molecular Weight 251.36 g/mol
Cat. No. B8074615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-aminoadamantane-2-carboxylate
Molecular FormulaC15H25NO2
Molecular Weight251.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1(C2CC3CC(C2)CC1C3)N
InChIInChI=1S/C15H25NO2/c1-14(2,3)18-13(17)15(16)11-5-9-4-10(7-11)8-12(15)6-9/h9-12H,4-8,16H2,1-3H3
InChIKeyPCSWAFUARBKFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2-Aminoadamantane-2-Carboxylate (CAS 502937-07-7): Physicochemical Profile and Sourcing Baseline for the Protected Adm Amino Acid Intermediate


Tert-butyl 2-aminoadamantane-2-carboxylate (CAS 502937-07-7; molecular formula C₁₅H₂₅NO₂; molecular weight 251.36 g/mol) is a carboxylic acid-protected derivative of the Cᵅ-tetrasubstituted α-amino acid 2-aminoadamantane-2-carboxylic acid (adamantanine, Adm). The compound features a rigid, achiral, tricyclic adamantane cage with a free primary amine at the 2-position and a tert-butyl ester masking the carboxyl group [1]. Its computed XLogP3 of 2.4 (PubChem) distinguishes it from the more polar free acid form (LogP ~1.35), and it is commercially available as a research intermediate from multiple global suppliers at purities of ≥95–98% .

Why Generic Adamantane Amino Acid Intermediates Cannot Substitute for Tert-Butyl 2-Aminoadamantane-2-Carboxylate in Peptide and Prodrug Programs


Within the adamantane-amino acid chemical space, three structural variables profoundly alter downstream utility: (i) the position of amine substitution on the cage (1- vs 2-), which governs biological target engagement profiles [1]; (ii) the identity of the carboxyl protecting group (tert-butyl vs methyl vs allyl), which determines deprotection orthogonality and compatibility with solid-phase peptide synthesis (SPPS) workflows [2]; and (iii) the Cᵅ-substitution pattern, which dictates conformational preferences in peptide backbones. The tert-butyl ester of the 2-amino isomer uniquely combines acid-labile carboxyl protection with a free amine available for immediate coupling—a combination not offered by the free acid (which carries zwitterionic solubility and coupling challenges), by methyl/ethyl esters (which require basic saponification incompatible with many peptide side-chain protecting groups), or by 1-aminoadamantane positional isomers (which engage entirely different biological targets such as the influenza M2 channel). These distinctions make generic interchange technically unsound.

Tert-Butyl 2-Aminoadamantane-2-Carboxylate: Quantitative Differentiation Evidence Versus Closest Analogs for Scientific Procurement Decisions


Lipophilicity Differential: Tert-Butyl Ester vs. Free Acid (Adamantanine) — Impact on Membrane Partitioning and Prodrug Design

The tert-butyl ester protecting group increases computed lipophilicity by approximately 1.05 log units compared to the free carboxylic acid form. The target compound (tert-butyl 2-aminoadamantane-2-carboxylate) has a computed XLogP3 of 2.4 [1], while 2-aminoadamantane-2-carboxylic acid (adamantanine, CAS 42381-05-5) has an experimentally validated ACD/LogP of 1.35 . This lipophilicity enhancement is consistent with the general behavior of tert-butyl esters as carboxyl-masking groups that improve organic solubility and passive membrane diffusion, a property exploited in prodrug latentiation strategies for this compound class [2].

Lipophilicity Prodrug design Membrane permeability

Deprotection Orthogonality: Acid-Labile Tert-Butyl Ester Enables Selective Carboxyl Unmasking Without Compromising Common Peptide Protecting Groups

The tert-butyl ester on the target compound is cleavable under mildly acidic conditions (e.g., TFA/DCM, aqueous H₃PO₄), whereas methyl and ethyl esters of 2-aminoadamantane-2-carboxylic acid require basic hydrolysis (e.g., LiOH/THF/H₂O or NaOH) that is incompatible with Fmoc-based SPPS strategies and many side-chain protecting groups [1]. This orthogonality is well-established in the peptide chemistry literature: tert-butyl esters can be selectively removed in the presence of benzyl and methyl esters using aqueous phosphoric acid, while the reverse selectivity is not achievable [2]. For the specific scaffold discussed here, the free amine at C2 remains available for immediate Fmoc protection or direct coupling to a growing peptide chain, after which the tert-butyl ester is cleanly removed under standard TFA cleavage conditions used for resin release [3].

Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection

Unique γ-Turn and Incipient γ-Helix Induction by the Adm Scaffold: X-Ray Crystallographic Evidence Differentiating 2-Aminoadamantane-2-Carboxylate Peptides from All Other Cᵅ-Tetrasubstituted Amino Acids

When incorporated as the free acid (2-aminoadamantane-2-carboxylic acid, Adm) into homo-oligopeptides, the Adm residue demonstrates a significant and unique propensity to adopt γ-turn and γ-turn-like conformations in the crystal state, as determined by single-crystal X-ray diffraction analyses of multiple synthesized Adm peptides [1]. Critically, the -CO-(Adm)₂-NH- sequence folds into a regular, incipient γ-helix — a conformation that is at variance with the behavior of all other Cᵅ-tetrasubstituted α-amino acid homo-dipeptides previously investigated, which universally adopt either β-turn or fully extended conformations [1]. Density functional theory (DFT) conformational energy calculations on terminally blocked homo-peptides (n = 2–8) fully confirmed the crystal-state data, identifying Adm as largely the most effective building block for γ-helix induction among this compound class [2].

Peptide conformation γ-helix Foldamer design X-ray crystallography

Transport Inhibition Activity of the Free Acid Form (Adamantanine) Establishes the Biological Rationale for Tert-Butyl Ester Latentiation as a Prodrug Intermediate

The free acid form of the target compound, 2-aminoadamantane-2-carboxylic acid (adamantanine), inhibits the transport of L-methionine into Ehrlich ascites carcinoma cells with a Ki of 0.76 mM and also inhibits L-leucine transport [1]. It inhibits proliferation of P388 lymphocytic leukemia cells with an IC₅₀ of >1 mM and inhibits leucine aminopeptidase with an I/S₀.₅ of 10.5 . The tert-butyl ester serves as a carboxyl-latentiated form; dipeptide prodrug derivatives of adamantanine were explicitly designed to improve bioavailability through leucine aminopeptidase-mediated activation, establishing the precedent that ester-protected forms are the pharmacologically relevant prodrug intermediates for this scaffold [2]. This differentiates the tert-butyl ester from the free acid for procurement: the ester form is the immediate precursor for dipeptide prodrug synthesis, while the free acid is the active comparator for in vitro transport assays.

Amino acid transport inhibition Antitumor Prodrug latentiation Adamantanine

Positional Isomerism Defines Biological Target Engagement: 2-Aminoadamantane Scaffold Exhibits Antiviral Activity Against Amantadine-Resistant Influenza Strains Where 1-Aminoadamantane (Amantadine) Fails

In a systematic evaluation of 2-adamantanamines with alkyl adducts of various lengths against influenza A strains bearing the S31N M2 mutation that confers resistance to amantadine (1-aminoadamantane) and rimantadine, 2-alkyl-2-aminoadamantane derivatives demonstrated persistent in vitro efficacy [1]. Specifically, 2-ethyl-2-aminoadamantane (compound 6) displayed potent antiviral activity (EC₅₀ < 24 µM) against the pandemic H1N1 (2009) strain A/Calif/07/2009, whereas amantadine 1 and rimantadine 2 were inactive (EC₅₀ ≥ 24 µM) against the same strain [1]. Solid-state NMR evidence demonstrated that compound 6 binds to the S31N M2 transmembrane domain tetramer, inducing a uniform ~3° reduction in helix tilt without the G34 kink observed with amantadine binding to WT M2 — indicating a mechanistically distinct mode of channel engagement [2]. The 2-aminoadamantane scaffold (the core of the target compound upon deprotection) is thus differentiated from 1-aminoadamantane by its ability to overcome the clinically prevalent S31N resistance mutation.

Antiviral Influenza A M2 channel Drug resistance 2-alkyl-2-aminoadamantane

Supply Chain Scalability: Flow-Chemistry Synthesis of the Adm Free Acid Provides a Robust Manufacturing Pathway for the Tert-Butyl Ester Intermediate

A dedicated flow-chemistry process for 2-aminoadamantane-2-carboxylic acid (the immediate precursor to the tert-butyl ester) has been developed and published by Battilocchio, Baxendale, Biava, Kitching, and Ley (2012), using mesoreactor flow devices to handle hazardous reagent combinations safely [1]. This process enables high-yielding, scalable laboratory preparation, addressing the historical bottleneck in Adm supply [2]. The tert-butyl ester is then prepared by standard esterification (tert-butyl alcohol / DCC/DMAP or via isobutylene/H₂SO₄), a well-precedented transformation. In contrast, positional isomers such as tert-butyl 3-aminoadamantane-1-carboxylate (CAS 875211-11-3) or tert-butyl 4-aminoadamantane-1-carboxylate lack comparable published flow-chemistry routes, creating a supply-chain differentiation favoring the 2-amino isomer [3].

Flow chemistry Scale-up synthesis Process chemistry Supply chain

Recommended Research and Industrial Application Scenarios for Tert-Butyl 2-Aminoadamantane-2-Carboxylate Based on Quantitative Differentiation Evidence


Solid-Phase Peptide Synthesis of Conformationally Constrained γ-Helical Foldamers

The tert-butyl ester protecting group is fully compatible with Fmoc-SPPS workflows, allowing direct on-resin incorporation of the Adm residue. After Fmoc deprotection of the resin-bound peptide and coupling of the tert-butyl ester-protected Adm building block via its free amine, the tert-butyl ester is simultaneously cleaved during standard TFA-mediated resin release. The resulting Adm-containing peptides uniquely adopt γ-turn and incipient γ-helical conformations — a foldamer architecture inaccessible to peptides built from all other Cᵅ-tetrasubstituted α-amino acids (e.g., Aib, Deg) [1]. This application scenario is most relevant for laboratories developing structured peptide therapeutics, antimicrobial peptidomimetics, or γ-helix mimetic scaffolds as protein-protein interaction inhibitors.

Prodrug Design and Latentiation of Transport-Inhibitory Adamantane Amino Acids

The free acid form, 2-aminoadamantane-2-carboxylic acid (adamantanine), inhibits L-methionine transport into Ehrlich ascites carcinoma cells with a Ki of 0.76 mM, establishing the scaffold's biological activity [1]. The tert-butyl ester serves as a carboxyl-latentiated intermediate for synthesizing dipeptide prodrugs that are cleaved by leucine aminopeptidase to release the active free acid in vivo, following the latentiation strategy validated by Nagasawa et al. [2]. Procurement of the tert-butyl ester — rather than the free acid — is the correct choice when the synthetic objective is dipeptide conjugation, as the protected carboxyl group avoids zwitterion formation and enables selective N-terminal coupling.

Antiviral Lead Optimization Targeting Amantadine-Resistant Influenza A Strains

Deprotection of the tert-butyl ester yields the 2-aminoadamantane-2-carboxylic acid scaffold, which is the entry point for synthesizing 2-alkyl-2-aminoadamantane derivatives with demonstrated in vitro efficacy (EC₅₀ < 24 µM) against amantadine-resistant influenza A strains bearing the S31N M2 mutation, including the 2009 pandemic H1N1 isolate — a strain against which both amantadine and rimantadine are inactive (EC₅₀ ≥ 24 µM) [1]. The 2-substituted scaffold engages the S31N M2 channel via a distinct binding mechanism (uniform helix tilt reduction without G34 kinking) compared to the 1-aminoadamantane class [2], providing a structural rationale for pursuing this chemotype in resistance-breaking antiviral programs.

Scalable Synthesis of Adm-Containing Bioactive Peptides via Integrated Flow Chemistry Workflows

The availability of a published flow-chemistry process for the free acid precursor (Battilocchio et al., 2012) reduces the technical risk associated with large-scale procurement of the tert-butyl ester [1]. Programs requiring multi-gram quantities of Adm-containing peptides — such as the P2X7-evoked glutamate release inhibitor identified from this scaffold class — can leverage the established flow route to secure the Adm building block supply chain [2]. This is a differentiating factor over tert-butyl 3-aminoadamantane-1-carboxylate and tert-butyl 4-aminoadamantane-1-carboxylate, for which no comparable scalable synthesis has been reported.

Quote Request

Request a Quote for Tert-butyl 2-aminoadamantane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.